![molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4](/img/structure/B2660880.png)
[(3-Nitrobenzyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, include a solid physical state, storage at room temperature, a predicted boiling point of 470.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .Applications De Recherche Scientifique
Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
Nitrobenzyl compounds are used in the engineering of THIOMABs (antibodies with engineered reactive cysteine residues) for site-specific conjugation. These antibody conjugates display homogeneous labeling with optimal in vitro and in vivo characteristics .
Methods of Application or Experimental Procedures
The protocols for engineering, selection, and site-specific conjugation of THIOMABs with thiol-reactive linkers are described. The process involves chemically linking a cysteine or lysine residue to potent chemotherapeutic drugs or other functional groups through a flexible linker .
Results or Outcomes
Engineered THIOMABs have been successfully used to conjugate cytotoxic drugs for therapeutic applications and also to conjugate biotin, fluorophore, or radiolabels for antibody-based research and imaging applications .
Synthesis, Crystal Structure, Optical and Antimicrobial Properties of 2-Nitrobenzyl Triphenylphosphonium Tetrabromocobaltate (II)
Specific Scientific Field
This application falls under the field of Materials Science and Chemistry .
Summary of the Application
A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid .
Methods of Application or Experimental Procedures
The compound was synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid and characterized using single-crystal X-ray diffraction and spectroscopic techniques .
Results or Outcomes
The hybrid crystal showed an emission peak near 468 nm at room temperature under the excitation of UV light at 241 nm. The low energy gap (2.85 eV) indicated that the crystal was a semiconductor suitable for optical applications .
Synthesis of Coumarin-3-carboxamide Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Nitrobenzyl compounds are used in the synthesis of coumarin-3-carboxamide derivatives. These derivatives have been prepared through the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride (T 3 P) .
Results or Outcomes
A large library of coumarin-3-carboxamide derivatives were prepared, which could be used for further research and development in various fields .
Synthesis of RNA
Summary of the Application
Nitrobenzyl compounds are used in the synthesis of RNA. The new combination of the two protecting groups enables us to synthesize oligoribonucleotides without using any acidic conditions .
Methods of Application or Experimental Procedures
The synthesis involves the use of a new combination of two protecting groups, which allows for the synthesis of oligoribonucleotides without using any acidic conditions, such as 1% trifluoroacetic acid or 3% trichloroacetic acid in CH 2 Cl 2 .
Results or Outcomes
The new method allows for the synthesis of RNA without the need for acidic conditions, which is usually required for removing the conventional DMTr group in the standard RNA synthesis .
Propriétés
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWBWQQQEPNYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Nitrobenzyl)thio]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

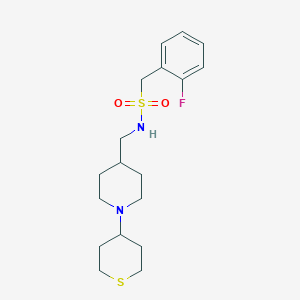
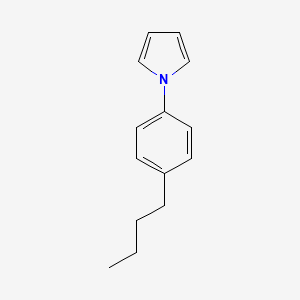

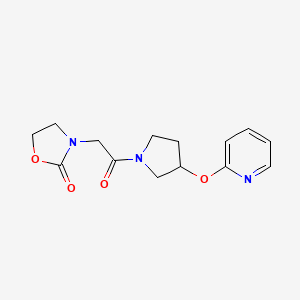

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)

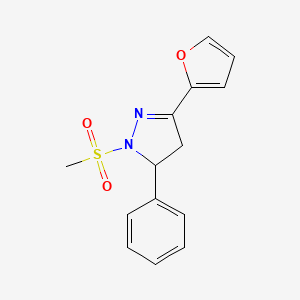
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
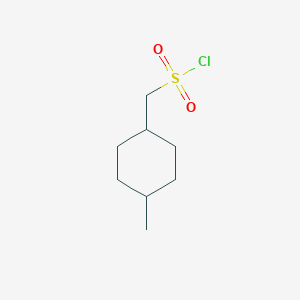

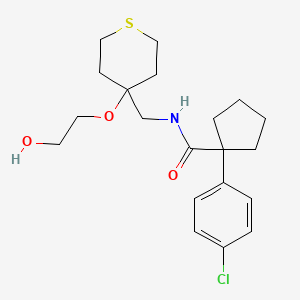
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide](/img/structure/B2660820.png)